

Application Notes and Protocols: In Vivo Studies of Dicafeoylquinic Acid in Diabetic Mice

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Compound of Interest

Compound Name: *Dicafeoylquinic acid*

Cat. No.: *B15575637*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo effects of various **dicafeoylquinic acid** (DCQA) isomers in diabetic mouse models. The information is compiled from multiple studies to guide the design and interpretation of similar research.

Introduction to Dicafeoylquinic Acids and Diabetes

Dicafeoylquinic acids (DCQAs) are a class of polyphenolic compounds found in various plants, which have garnered significant interest for their potential therapeutic properties, particularly in the context of metabolic diseases like diabetes mellitus. Several isomers exist, with 3,5-DCQA, 4,5-DCQA, and 3,4-DCQA being commonly studied. Research suggests that DCQAs can exert anti-diabetic effects through multiple mechanisms, including the inhibition of carbohydrate-digesting enzymes, antioxidant activity, and modulation of key signaling pathways involved in glucose and lipid metabolism.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vivo studies on DCQAs in diabetic animal models.

Table 1: Effects of **Dicafeoylquinic Acids** on Blood Glucose and Related Parameters

Compound/Extract	Animal Model	Dosage	Duration	Fasting Blood Glucose (FBG) Reduction	Other Key Findings	Reference
3,5-dicaffeoylquinic acid	Streptozotocin (STZ)-induced diabetic hypertensive rats	5 mg/kg	Not Specified	42% reduction	Decreased blood pressure by 22%	[3][4]
Dicaffeoylquinic acids (DiCQAs) from Ilex kudingcha	High-fat diet (HFD)/STZ-induced diabetic mice	200 mg/kg (Low Dose)	14 weeks	Significant reduction	Lowered HbA1c levels	[5]
Dicaffeoylquinic acids (DiCQAs) from Ilex kudingcha	High-fat diet (HFD)/STZ-induced diabetic mice	400 mg/kg (High Dose)	14 weeks	No significant change	No significant change in FBG or HbA1c	[5]
Gynura divaricata extract (rich in 3,5- and 4,5-DCQA)	HFD/STZ-induced type 2 diabetic mice	Not Specified	4 weeks	Significant reduction	Reduced fasting serum insulin	[6]

Table 2: Effects of **Dicaffeoylquinic Acids** on Oxidative Stress Markers

Compound/Extract	Animal Model	Dosage	Duration	Malondialdehyde (MDA) Levels	Glutathione (GSH) Levels	Antioxidant Enzyme Activity	Reference
3,5-dicaffeoyl quinic acid	STZ-induced diabetic rats	5 mg/kg	21 days	Decreased	Normalized	Increased activity of GPx, GR, and GST	[7]
3,5-dicaffeoyl quinic acid	STZ-induced diabetic rats	Not Specified	Not Specified	Reduced	Enhanced	Increased activities of glutathione peroxidase, glutathione reductase, and glutathione S-transferase	[1]

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Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Induction of Type 2 Diabetes in Mice (HFD/STZ Model)

This protocol is a common method for inducing a diabetic state that mimics human type 2 diabetes.

- Animal Model: Male C57BL/6J mice, 6-8 weeks old.
- High-Fat Diet (HFD) Induction:
 - Acclimatize mice for one week with a standard chow diet.
 - Subsequently, feed the mice a high-fat diet (e.g., 45-60% of calories from fat) for 8-12 weeks to induce insulin resistance.
- Streptozotocin (STZ) Administration:
 - After the HFD period, intraperitoneally inject a low dose of STZ (e.g., 40-100 mg/kg body weight) dissolved in a citrate buffer (pH 4.5). A single or multiple low doses can be used.
 - The STZ injection aims to partially destroy pancreatic β -cells, leading to hyperglycemia in the context of insulin resistance.

- Confirmation of Diabetes:
 - Monitor blood glucose levels from the tail vein 72 hours after STZ injection.
 - Mice with fasting blood glucose levels consistently above a certain threshold (e.g., 11.1 mmol/L or 200 mg/dL) are considered diabetic and are used for the study.[\[5\]](#)

Administration of Dicafeoylquinic Acids

- Preparation of DCQA Solution: Dissolve the specific DCQA isomer or extract in a suitable vehicle (e.g., saline, distilled water, or a solution containing a small amount of a solubilizing agent like DMSO or Tween 80).
- Dosage and Administration:
 - Administer the DCQA solution to the diabetic mice via oral gavage.
 - Dosages can range from 5 mg/kg to 400 mg/kg daily, depending on the specific compound and study design.[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - A vehicle control group (diabetic mice receiving only the vehicle) and a positive control group (e.g., metformin-treated) should be included.
- Treatment Duration: The treatment period can vary from a few weeks to several months (e.g., 4 to 14 weeks).[\[5\]](#)[\[6\]](#)

Oral Glucose Tolerance Test (OGTT)

- Fasting: Fast the mice overnight (e.g., 12-16 hours) with free access to water.
- Baseline Glucose Measurement: Measure the fasting blood glucose level (time 0).
- Glucose Administration: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
- Blood Glucose Monitoring: Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

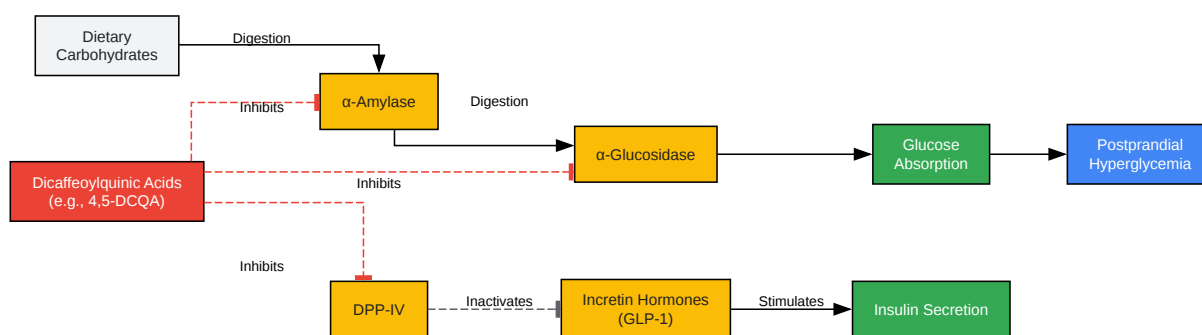
- Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance. Improved glucose tolerance is indicated by a lower AUC.[5]

Signaling Pathways and Mechanisms of Action

DCQAs have been shown to modulate several key signaling pathways implicated in diabetes.

Inhibition of Carbohydrate-Hydrolyzing Enzymes

Several DCQA isomers, particularly 4,5-DCQA, inhibit α -glucosidase and α -amylase.[2] This action delays the breakdown of complex carbohydrates into glucose in the intestine, thereby reducing postprandial hyperglycemia.[2] Another important mechanism is the inhibition of dipeptidyl peptidase-4 (DPP-IV), which prolongs the action of incretin hormones that stimulate insulin secretion.[1][2]



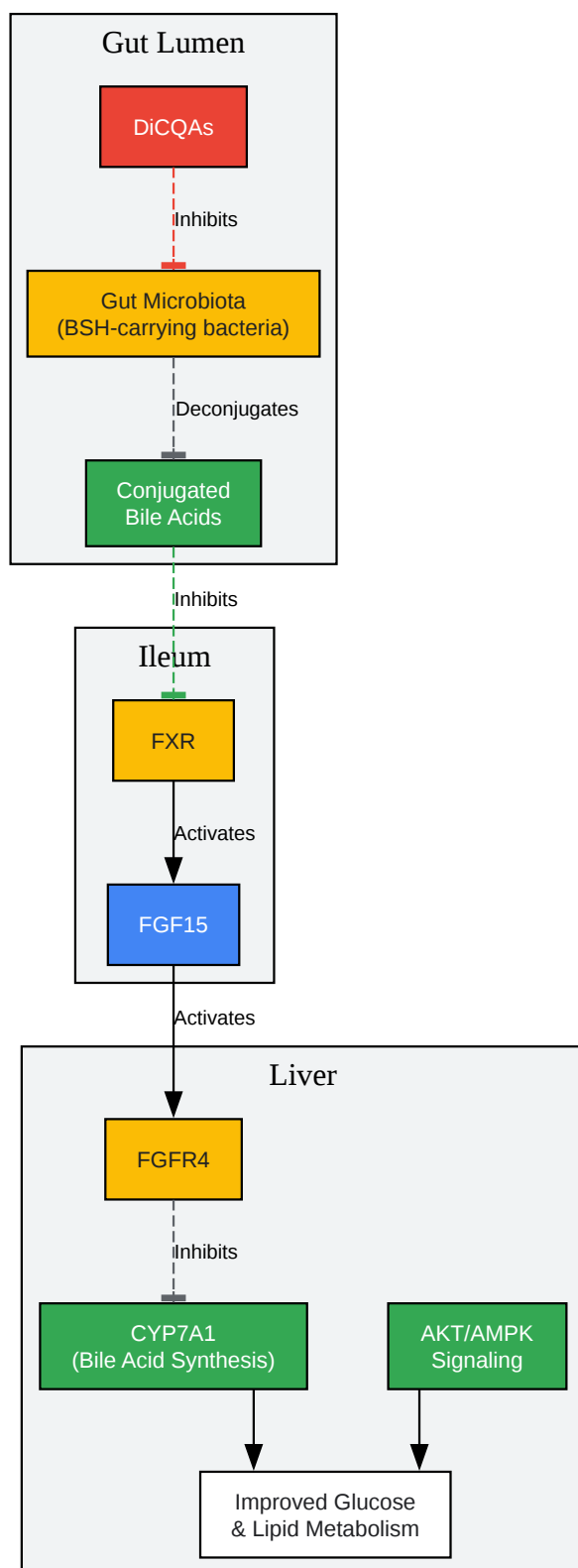
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Caption: DCQA inhibition of carbohydrate digestion and incretin degradation.

Modulation of Gut Microbiota and Bile Acid Metabolism

Recent studies have revealed a novel mechanism where DiCQAs alleviate diabetic symptoms by modulating the gut microbiota.[5][8][9] Specifically, they reduce the abundance of bacteria carrying the bile salt hydrolase (BSH) gene.[5] This leads to an increase in conjugated bile

acids, which then inhibit the farnesoid X receptor (FXR)-fibroblast growth factor 15 (FGF15) signaling axis in the ileum.[\[5\]](#)[\[8\]](#)[\[9\]](#) This cascade results in increased bile acid synthesis in the liver, reduced cholesterol, and improved glucose metabolism through the upregulation of AKT/GSK3 β and AMPK signaling.[\[5\]](#)[\[8\]](#)[\[9\]](#)

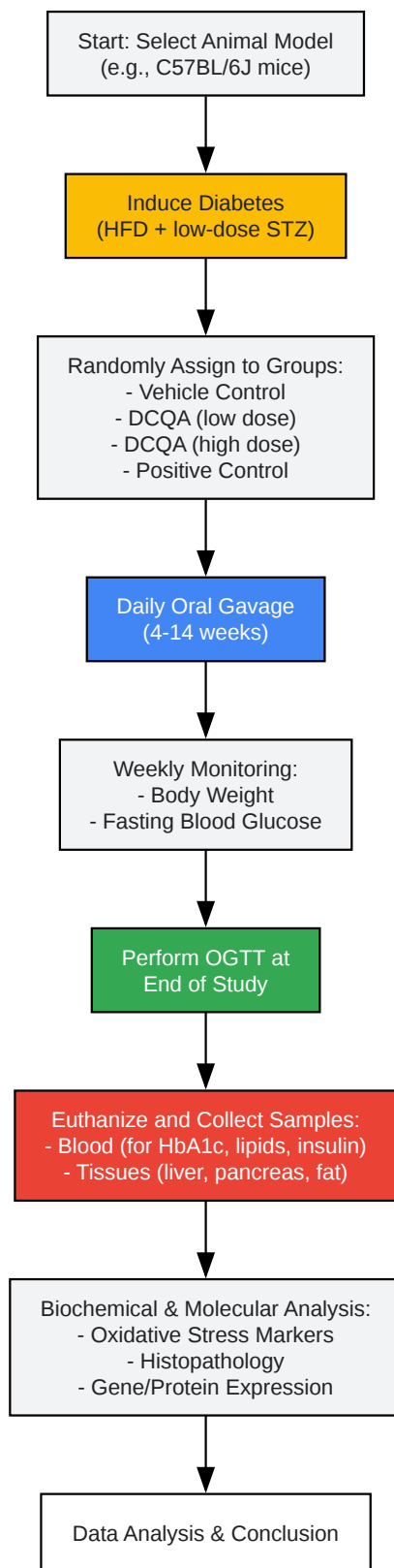


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Caption: DCQA modulation of the gut-liver axis in diabetic mice.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the anti-diabetic effects of DCQAs in vivo.



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